molecular formula C8H12FNOS B13300156 1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol

1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol

Katalognummer: B13300156
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: MTCNVXBYBZVHMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol is a chemical compound with the molecular formula C₈H₁₂FNOS It is a fluorinated derivative of propanol, featuring a thiophene ring substituted with a methyl group and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophene and 3-amino-1-fluoropropanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 4-methylthiophene is first activated by halogenation, followed by nucleophilic substitution with 3-amino-1-fluoropropanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Receptor Interaction: The compound may interact with cellular receptors, modulating signal transduction pathways.

    Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Fluoro-3-[(4-methylphenyl)amino]propan-2-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-Fluoro-3-[(4-methylthio)phenyl]amino]propan-2-ol: Contains a methylthio group on the phenyl ring.

Uniqueness

1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C8H12FNOS

Molekulargewicht

189.25 g/mol

IUPAC-Name

1-fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol

InChI

InChI=1S/C8H12FNOS/c1-6-4-12-5-8(6)10-3-7(11)2-9/h4-5,7,10-11H,2-3H2,1H3

InChI-Schlüssel

MTCNVXBYBZVHMJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC=C1NCC(CF)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.